molecular formula C13H16N2O4S B392067 N~1~,N~1~-DIETHYL-2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETAMIDE

N~1~,N~1~-DIETHYL-2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETAMIDE

Cat. No.: B392067
M. Wt: 296.34g/mol
InChI Key: HWXDKQRFRTVUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~-DIETHYL-2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETAMIDE is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-DIETHYL-2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETAMIDE typically involves the reaction of diethylamine with a suitable benzisothiazole derivative under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-DIETHYL-2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

N~1~,N~1~-DIETHYL-2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETAMIDE has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of N1,N~1~-DIETHYL-2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N1,N~1~-DIETHYL-2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETAMIDE include:

  • N,N-DIETHYL-2-PHENYLACETAMIDE
  • N,N-DIETHYL-1,3-PROPANEDIAMINE
  • N,N-DIETHYL-1-BUTANAMINE

Uniqueness

What sets N1,N~1~-DIETHYL-2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETAMIDE apart from these similar compounds is its unique benzisothiazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34g/mol

IUPAC Name

N,N-diethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C13H16N2O4S/c1-3-14(4-2)12(16)9-15-13(17)10-7-5-6-8-11(10)20(15,18)19/h5-8H,3-4,9H2,1-2H3

InChI Key

HWXDKQRFRTVUBK-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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